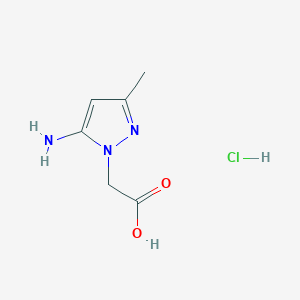

(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 1255717-89-5

Cat. No.: VC7835475

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255717-89-5 |

|---|---|

| Molecular Formula | C6H10ClN3O2 |

| Molecular Weight | 191.61 |

| IUPAC Name | 2-(5-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-4-2-5(7)9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H |

| Standard InChI Key | YPFOTRUPJDITOG-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)CC(=O)O.Cl |

| Canonical SMILES | CC1=NN(C(=C1)N)CC(=O)O.Cl |

Introduction

(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is particularly notable for its potential applications in medicinal chemistry due to its structural features, which confer unique biological activities. The presence of an amino group and an acetic acid moiety attached to the pyrazole ring enhances its chemical properties and biological interactions.

Enzyme Inhibition

Research has shown that (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride may act as an inhibitor for certain enzymes. Specifically, it has been investigated for its potential to inhibit phospholipase D, an enzyme involved in signal transduction and membrane trafficking. Studies have demonstrated that this compound exhibits moderate inhibitory activity against phospholipase D, suggesting its potential as a lead compound for developing more potent inhibitors with therapeutic applications.

Synthesis and Applications

The synthesis of (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves multiple steps, which are crucial for producing the compound in sufficient purity for research and application. The compound's unique structural features, including the pyrazole ring and the acetic acid moiety, contribute to its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpyrazole | Pyrazole ring with methyl substitution | Known for its role in organic synthesis |

| 4-Aminoantipyrine | Pyrazolone structure | Exhibits analgesic and antipyretic properties |

| 5-Aminopyrazole | Amino group at position 5 on pyrazole | Potential use in cancer therapy |

The specific combination of functional groups in (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride enhances its biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume